
ABT-239
Descripción general
Descripción
ABT-239 es un antagonista potente y selectivo del receptor H3 de la histamina desarrollado por Abbott Laboratories. Es conocido por sus efectos estimulantes y nootrópicos y se ha investigado como un posible tratamiento para el trastorno por déficit de atención e hiperactividad, la enfermedad de Alzheimer y la esquizofrenia . This compound es más activo en el receptor H3 de la histamina humana que agentes comparables como la tioperamida, el ciproxifan y el cipralisant .
Aplicaciones Científicas De Investigación
ABT-239 se ha utilizado ampliamente en la investigación científica debido a sus potentes efectos sobre el receptor H3 de la histamina. Algunas de sus aplicaciones incluyen:
Cognición y Atención: Se ha demostrado que mejora la cognición y la atención en estudios preclínicos.
Estudios neurofisiológicos: This compound se ha utilizado para estudiar los efectos neurofisiológicos del antagonismo del receptor H3 de la histamina.
Deterioro de la memoria inducido por el estrés: La investigación ha demostrado su potencial para prevenir el deterioro de la memoria inducido por el estrés.
Respuestas locomotoras inducidas por la nicotina: Los estudios han investigado sus efectos sobre las respuestas locomotoras inducidas por la nicotina en ratas.
Mecanismo De Acción
ABT-239 actúa como un agonista inverso en el receptor H3 de la histamina, que es un receptor acoplado a proteína G. Regula la liberación de histamina y otros neurotransmisores como la acetilcolina, la dopamina, la serotonina, la norepinefrina y el ácido gamma-aminobutírico . Al bloquear el receptor H3 de la histamina, this compound promueve la liberación de estos neurotransmisores, lo que lleva a sus efectos estimulantes y nootrópicos .
Análisis Bioquímico
Biochemical Properties
ABT-239 binds to recombinant human and rat H3 receptors with high affinity . It is over 1000-fold selective versus human H1, H2, and H4 histamine receptors . The nature of these interactions involves the reversal of agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes . It also reverses agonist-induced inhibition of contractile responses in electric field stimulated guinea pig ileal segments .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a potent inverse agonist, inhibiting constitutive [35S]GTPγS binding at both rat and human H3 receptors . This suggests that this compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. This compound demonstrates good pharmacokinetic characteristics in rat, dog, and monkey with t1/2 values ranging from 4 to 29 h . This suggests that this compound has a relatively long half-life, which could contribute to its long-term effects on cellular function.
Métodos De Preparación
La síntesis de ABT-239 implica varios pasos que comienzan con el 4'-hidroxi-bifenil-4-carbonitrilo disponible comercialmente . La ruta sintética incluye:
Monoioduración del Fenol: Se desarrolla una monoioduración altamente selectiva del fenol utilizando N-iodosuccinimida en ácido acético en presencia de una pequeña cantidad de ácido sulfúrico.
Reacción de acoplamiento cruzado catalizada por Pd: Los iodofenoles se someten entonces a una reacción de acoplamiento cruzado catalizada por paladio con butin-3-ol para formar benzofurano.
Pasos químicos adicionales: La síntesis comprende cuatro pasos químicos y un paso de formación de sal, con un rendimiento global del 40%.
Análisis De Reacciones Químicas
ABT-239 experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes.
Sustitución: Sufre reacciones de sustitución, particularmente involucrando la porción benzofurano.
Los reactivos comunes utilizados en estas reacciones incluyen N-iodosuccinimida, ácido acético, ácido sulfúrico y catalizadores de paladio . Los principales productos formados a partir de estas reacciones incluyen derivados de iodofenol y benzofurano .
Comparación Con Compuestos Similares
ABT-239 se compara con otros antagonistas del receptor H3 de la histamina como la tioperamida, el ciproxifan y el cipralisant. Es más activo en el receptor H3 de la histamina humana que estos agentes . A diferencia de los antagonistas del receptor H3 de la histamina basados en imidazol, this compound pertenece a la clase no imidazol, lo que contribuye a su perfil farmacológico único .
Compuestos similares incluyen:
- Tioperamida
- Ciproxifan
- Cipralisant
- Pitolisant
- Betahistina
La singularidad de this compound radica en su alta eficacia y selectividad para el receptor H3 de la histamina, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .
Actividad Biológica
(R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile, commonly referred to as ABT-239, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as H3 receptor antagonists . Its chemical structure can be summarized as follows:
Property | Details |
---|---|
Chemical Formula | C22H22N2O |
Molecular Weight | 330.42 g/mol |
CAS Number | 460746-46-7 |
PubChem ID | 9818903 |
The compound features a benzofuran moiety linked to a pyrrolidine ring, contributing to its unique pharmacological profile.
This compound acts primarily as a selective antagonist of the H3 histamine receptor . This receptor is involved in the regulation of neurotransmitter release in the central nervous system (CNS). By blocking this receptor, this compound enhances the release of various neurotransmitters, including acetylcholine and norepinephrine, which are critical for cognitive functions such as learning and memory.
Pharmacological Effects
Research has demonstrated that this compound exhibits several significant pharmacological effects:
- Cognitive Enhancement : In animal models, this compound has shown potent effects in improving cognition and attention. For instance:
- Behavioral Efficacy : The compound has been noted for its ability to induce behavioral changes without causing significant locomotor stimulation, highlighting its potential therapeutic advantages over other stimulants .
- Selectivity and Safety : this compound has demonstrated high selectivity for H3 receptors with minimal side effects related to CNS stimulation, making it a promising candidate for treating cognitive dysfunction without the typical adverse effects associated with other psychostimulants .
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Cognitive Enhancement in Rats
In a controlled study, researchers administered this compound to rats and observed significant improvements in both memory retention and attention span compared to control groups. The results indicated that H3 receptor antagonism could serve as a viable strategy for enhancing cognitive function in aging populations.
Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of this compound. The findings revealed that even at higher doses (up to 10 mg/kg), there were no notable increases in anxiety or locomotor activity among treated subjects, suggesting a favorable safety margin for potential clinical applications .
Summary of Research Findings
The biological activity of (R)-4-(2-(2-(2-Methylpyrrolidin-1-yl)ethyl)benzofuran-5-yl)benzonitrile indicates its potential as a cognitive enhancer through selective H3 receptor antagonism. Key findings from various studies include:
Study Type | Findings |
---|---|
Cognitive Enhancement | Significant improvement in memory and attention |
Behavioral Efficacy | No significant locomotor stimulation |
Safety Profile | Favorable safety margin at high doses |
Propiedades
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYZKCRXNRKRC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196710 | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460746-46-7 | |
Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-239 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.